3,4-Dihydroxybenzohydrazide
Overview
Description
3,4-Dihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzohydrazide can be synthesized through the reaction of 3,4-dihydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced derivatives such as hydrazines and amines.
Substitution: Various substituted benzohydrazides and related compounds.
Scientific Research Applications
3,4-Dihydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3,4-dihydroxybenzohydrazide exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the hydrazide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic acid: Similar structure but lacks the hydrazide group.
4-Hydroxybenzohydrazide: Similar structure but with only one hydroxyl group.
3,4-Dihydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.
Uniqueness: 3,4-Dihydroxybenzohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dihydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)4-1-2-5(10)6(11)3-4/h1-3,10-11H,8H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXWEXNJRZMIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192741 | |
Record name | 3,4-Dihydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-11-5 | |
Record name | 3,4-Dihydroxybenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxybenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxybenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dihydroxybenzhydrazide improve the performance of perovskite solar cells?
A1: Research suggests that 3,4-Dihydroxybenzhydrazide, when used as a dopant in PEDOT:PSS (a common hole transporting layer material), enhances the efficiency of perovskite solar cells. [] This improvement stems from two key factors:
- Facilitated Charge Transport: Doping with 3,4-Dihydroxybenzhydrazide improves the hole collection and transportation properties of the PEDOT:PSS layer. []
- Enhanced Crystallinity: The presence of 3,4-Dihydroxybenzhydrazide as a dopant leads to improved crystallinity of the perovskite films formed on the PEDOT:PSS layer. [] This enhanced crystallinity contributes to better device performance.
Q2: What makes 3,4-Dihydroxybenzhydrazide particularly interesting for creating magnetic nanoclusters for cancer therapy?
A2: 3,4-Dihydroxybenzhydrazide and its polymer form, poly[3,4-dihydroxybenzhydrazide], are particularly effective in stabilizing magnetite nanoclusters (MNCs). [] These MNCs, when coated with the polymer, exhibit several desirable properties:
- Superparamagnetism: The MNCs display superparamagnetic behavior at room temperature, making them suitable for biomedical applications like magnetic hyperthermia. []
- Biocompatibility: In vitro studies show that these MNCs exhibit good biocompatibility with both normal and cancerous cell lines. []
- Selective Antitumor Efficacy: The polymer coating on the MNCs contributes to selective targeting and destruction of tumor cells during magnetic hyperthermia treatment. []
Q3: What is the role of hydrogen bonding in the crystal structure of 3,4-Dihydroxybenzhydrazide derivatives?
A3: Single-crystal X-ray diffraction studies of 3,4-Dihydroxybenzhydrazide derivatives reveal a significant role of hydrogen bonding in their crystal packing. [, , ]
- Intramolecular Hydrogen Bonds: These compounds often exhibit intramolecular O-H⋯O hydrogen bonds, influencing their conformation. [, ]
- Intermolecular Hydrogen Bonds: Intermolecular hydrogen bonds, particularly O-H⋯O and N-H⋯O interactions, link the molecules into layered or three-dimensional networks within the crystal structure. [, , ]
Q4: Beyond solar cells and nanomedicine, are there other potential applications of 3,4-Dihydroxybenzhydrazide being explored?
A4: While research on this compound is ongoing, its structural features and properties make it a promising candidate for various other applications. For instance, the presence of catechol and hydrazide groups suggests potential for:
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